N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a unique combination of functional groups, including a methoxyphenyl group, a morpholine ring, and a chromene core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions One common approach is the condensation of 4-methoxyphenylacetic acid with morpholine, followed by cyclization with a suitable chromene precursor The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the chromene core can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting signaling pathways involved in cell proliferation and survival. The presence of the methoxyphenyl and morpholine groups enhances its binding affinity and specificity.
Comparison with Similar Compounds
N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide can be compared with other chromene derivatives, such as:
4-hydroxy-2-quinolones: Known for their anti-microbial and anti-inflammatory properties.
Coumarins: Widely studied for their anti-coagulant and anti-cancer activities.
Flavonoids: Known for their antioxidant and anti-inflammatory effects.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C23H24N2O5 |
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Molecular Weight |
408.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C23H24N2O5/c1-28-17-8-6-16(7-9-17)19(25-10-12-29-13-11-25)15-24-23(27)22-14-20(26)18-4-2-3-5-21(18)30-22/h2-9,14,19H,10-13,15H2,1H3,(H,24,27) |
InChI Key |
IEQSPSSZZKEMFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)N4CCOCC4 |
Origin of Product |
United States |
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